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Executive Summary

CORT118335, also known as miricorilant, is a novel, non-steroidal selective glucocorticoid
receptor (GR) modulator with a uniqgue mixed agonist/antagonist profile, and an antagonist of
the mineralocorticoid receptor (MR). Developed by Corcept Therapeutics, it is under
investigation for a range of metabolic and psychiatric conditions, including non-alcoholic
steatohepatitis (NASH) and antipsychotic-induced weight gain. This document provides a
comprehensive technical overview of the discovery, chemical synthesis, and preclinical
pharmacology of CORT118335, presenting key data and experimental methodologies to
support further research and development.

Discovery and Rationale

The discovery of CORT118335 was driven by the need for therapeutic agents that can
selectively modulate the glucocorticoid system to mitigate the adverse effects of excess cortisol
activity, which is implicated in numerous pathological conditions. The aim was to identify a non-
steroidal compound with high affinity and selectivity for the glucocorticoid receptor, thereby
avoiding the side effects associated with steroidal antagonists. The optimization of a series of
non-steroidal GR antagonists led to the identification of CORT118335, which demonstrated
potent in vivo efficacy in relevant preclinical models.
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Chemical Synthesis

The chemical synthesis of CORT118335, chemically named trans-6-(4-phenylcyclohexyl)-5-[[3-
(trifluoromethyl)phenyljmethyl]-1H-pyrimidine-2,4-dione, was first reported by Hunt et al. in
Bioorganic & Medicinal Chemistry Letters in 2012. The detailed experimental protocol for its
synthesis is described in this publication.

IUPAC Name: trans-6-(4-phenylcyclohexyl)-5-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrimidine-
2,4-dione[1]

Chemical Formula: C2a4H23F3N202[1]

Molecular Weight: 428.45 g/mol [1]

In Vitro Pharmacology

CORT118335 has been extensively characterized in a variety of in vitro assays to determine its
receptor binding affinity and functional activity.

Data Presentation: In Vitro Activity

Parameter Receptor Species Value Reference

Binding Affinity Glucocorticoid

] Rat 11 nM [2]
(Ki) Receptor (GR)
Glucocorticoid
Human 100 nM [2]
Receptor (GR)
Mineralocorticoid -
Not Specified 140-148 nM
Receptor (MR)
High-Affinity Glucocorticoid N
o Not Specified 1.2 nM
Binding Receptor (GR)

Experimental Protocols

Receptor Binding Assays: The binding affinity of CORT118335 to the glucocorticoid and
mineralocorticoid receptors was determined using competitive radioligand binding assays.
Typically, this involves incubating a source of the receptor (e.g., cell membranes or purified
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receptor) with a fixed concentration of a radiolabeled ligand and varying concentrations of the
unlabeled test compound (CORT118335). The amount of bound radioactivity is then measured,
and the concentration of the test compound that inhibits 50% of the radioligand binding (IC50)
is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the
Cheng-Prusoff equation.

Functional Assays: The functional activity of CORT118335 as a GR modulator was assessed in
cell-based reporter gene assays. In these assays, cells are transfected with a plasmid
containing a GR-responsive promoter linked to a reporter gene (e.g., luciferase). The cells are
then treated with a GR agonist (e.g., dexamethasone) in the presence or absence of
CORT118335. The level of reporter gene expression is then measured to determine the
agonistic or antagonistic activity of the compound.

In Vivo Pharmacology and Pharmacokinetics

The in vivo efficacy of CORT118335 has been demonstrated in preclinical models of metabolic
and psychiatric disorders.

; - ion: P Kinetic E

Parameter Species Value Reference

Elimination Half-life
(t1/2)

Human = 20 hours

Predominantly by
CYP2C19 (=94%)

Metabolism Human

Primarily hepatic

(>78% in feces)

Elimination Animal and Human

Experimental Protocols

Olanzapine-Induced Weight Gain Model in Rats: The efficacy of CORT118335 in mitigating
antipsychotic-induced weight gain was evaluated in a rat model. Female Sprague-Dawley rats
were treated with olanzapine to induce weight gain. CORT118335 was then administered
orally, and the effect on body weight, food intake, and metabolic parameters was monitored
over the course of the study.
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Nonalcoholic Fatty Liver Disease (NAFLD) Model in Mice: To assess the therapeutic potential
of CORT118335 for NAFLD, male C57BL/6J mice were fed a high-fat diet to induce hepatic
steatosis. CORT118335 was then administered, and liver tissue was analyzed for lipid
accumulation, gene expression, and markers of inflammation and fibrosis.

Mechanism of Action and Signhaling Pathways

CORT118335 exerts its therapeutic effects through a unique mechanism of selective GR
modulation and MR antagonism. In the liver, it exhibits a distinct gene regulatory profile that
contributes to its beneficial effects on lipid metabolism.

CORT118335 Signaling in Hepatocytes
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CORT118335 Signaling Pathway in Hepatocytes
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Caption: CORT118335's mechanism in hepatocytes.
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CORT118335's selective modulation of the glucocorticoid receptor in liver cells leads to a
beneficial metabolic profile. It increases the expression of genes involved in the production of
very-low-density lipoproteins (VLDL), such as ApoB and Mttp, which helps to export lipids from
the liver. Concurrently, it decreases the expression of genes responsible for fatty acid uptake
(Fabp1, Cd36) and de novo lipogenesis (Srebplc, Fasn, Dgat2, Accl). This dual action results
in a net reduction of lipid accumulation in the liver.

Conclusion

CORT118335 is a promising clinical candidate with a novel mechanism of action. Its selective
modulation of the glucocorticoid receptor and antagonism of the mineralocorticoid receptor
provide a targeted approach to treating a variety of metabolic and psychiatric disorders. The
preclinical data summarized in this whitepaper demonstrate its potential to address the unmet
medical needs in conditions such as NASH and antipsychotic-induced weight gain. Further
clinical investigation is warranted to fully elucidate its therapeutic efficacy and safety in patient
populations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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